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Compound of Interest

Compound Name: But-2-ene-1,3-diol

Cat. No.: B15448487 Get Quote

Disclaimer: Direct experimental data for but-2-ene-1,3-diol is limited in publicly accessible

scientific literature. Therefore, this guide combines available computed data with predicted

properties based on the well-established principles of organic chemistry and spectroscopy of

analogous compounds.

Molecular Structure and Isomerism
But-2-ene-1,3-diol (C₄H₈O₂) is an unsaturated diol featuring a carbon-carbon double bond and

two hydroxyl groups. The placement of these functional groups at positions 1 and 3 of the but-

2-ene backbone gives rise to stereoisomerism. The molecule can exist as two geometric

isomers, (E)-but-2-ene-1,3-diol and (Z)-but-2-ene-1,3-diol, due to the restricted rotation

around the C=C double bond.

Caption: Molecular structures of (E)- and (Z)-but-2-ene-1,3-diol.

Physicochemical Properties
Quantitative data for but-2-ene-1,3-diol is primarily based on computational models.[1][2] The

following table summarizes key physicochemical properties.
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Property Value Source

Molecular Formula C₄H₈O₂ PubChem[1]

Molecular Weight 88.11 g/mol PubChem[1]

XLogP3 -0.1 PubChem (Computed)[1]

Hydrogen Bond Donor Count 2 PubChem (Computed)[1]

Hydrogen Bond Acceptor

Count
2 PubChem (Computed)[1]

Rotatable Bond Count 2 PubChem (Computed)[1]

Topological Polar Surface Area 40.5 Å² PubChem (Computed)[1]

Exact Mass 88.052429 g/mol PubChem (Computed)[1]

Predicted Spectroscopic Data
Due to the absence of published experimental spectra for but-2-ene-1,3-diol, the following

data are predicted based on the analysis of similar chemical structures.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the different hydrogen

environments in the molecule.

Proton
Predicted Chemical Shift
(ppm)

Predicted Multiplicity

-OH 1.0 - 5.0 Singlet (broad)

=CH- 5.5 - 6.0 Multiplet

-CH(OH)- 4.0 - 4.5 Multiplet

-CH₂OH 4.0 - 4.5 Multiplet

CH₃- 1.6 - 1.8 Doublet
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¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments.

Carbon Predicted Chemical Shift (ppm)

C=C 120 - 140

-C(OH)- 65 - 80

-CH₂OH 60 - 70

CH₃- 15 - 25

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and

alkene functional groups.

Functional Group Predicted Absorption Range (cm⁻¹)

O-H stretch (alcohol) 3200 - 3600 (broad)

C-H stretch (sp²) 3010 - 3100

C-H stretch (sp³) 2850 - 3000

C=C stretch 1640 - 1680

C-O stretch 1050 - 1260

Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns.
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m/z Predicted Fragment

88 [M]⁺ (Molecular Ion)

70 [M - H₂O]⁺

57 [M - CH₂OH]⁺

43 [CH₃CO]⁺

Synthesis of But-2-ene-1,3-diol (Proposed)
A plausible synthetic route to but-2-ene-1,3-diol could involve the selective reduction of a

suitable precursor. One potential method is the reduction of 3-hydroxybut-2-en-1-al.

3-Hydroxybut-2-en-1-al But-2-ene-1,3-diolNaBH₄, EtOH

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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